N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine
Description
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring a tetrahydropyran (oxan-4-yl) group at the amine position and a trifluoromethyl (-CF₃) substituent at the 4-position of the pyridine ring. The -CF₃ group is a common bioisostere that improves lipophilicity and resistance to oxidative metabolism .
Properties
IUPAC Name |
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-4-15-10(7-8)16-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVLJQVJRGVIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and an oxan moiety. Its chemical formula can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈F₃N₃O |
| Molecular Weight | 227.17 g/mol |
| CAS Number | [Not available] |
Synthesis Methods
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions and cyclization processes. Common methods include:
- Nucleophilic Substitution : The reaction of 4-(trifluoromethyl)pyridin-2-amine with oxane derivatives.
- Cyclization : Formation of the oxane ring through intramolecular reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, its derivatives have been evaluated for their inhibitory effects on kinases involved in cancer progression:
| Compound | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| This compound | PLK4 (Polo-like kinase 4) | 0.0067 |
| Other analogs | Various kinases | Varies |
In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines, suggesting its utility in cancer therapy .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of specific enzymes, including phospholipase A2, which is implicated in inflammatory processes. Inhibition assays revealed that it can modulate enzyme activity effectively, indicating potential anti-inflammatory properties .
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of this compound on breast cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
- Inflammation Model : In a murine model of inflammation, the compound was administered to evaluate its effects on inflammatory markers. The results showed a marked reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.
Comparison with Similar Compounds
Pyridine-Based CYP51 Inhibitors
- UDO and UDD (): These compounds (Figure 1) share the 4-(trifluoromethyl)pyridine motif but differ in their amine substituents. UDO contains a piperazine-linked chlorophenyl group, while UDD has a piperidinyl-trifluoromethylphenyl system. Both inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole.
| Compound | Amine Substituent | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-(oxan-4-yl)-4-CF₃-pyridin-2-amine | Oxan-4-yl | ~278.3 (calc.) | Not reported |
| UDD | Piperidinyl-CF₃-phenyl | ~495.5 (calc.) | IC₅₀ ≈ posaconazole vs. T. cruzi |
Kinase Inhibitors with Oxan-4-yl or Piperidine Substituents
5CEP Inhibitor ():
This compound, N-(1-isopropyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine, inhibits mitogen-activated protein kinase kinase kinase 12 (MAP3K12). Replacing its piperidine group with oxan-4-yl (as in the target compound) could alter hydrogen-bonding interactions due to the oxygen atom in tetrahydropyran, affecting potency. A related oxan-4-yl-containing compound () exhibits an IC₅₀ of 440 nM, suggesting moderate activity .- 1-[4-[2-(3,3-Difluoropyrrolidin-1-yl)-6-[[4-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-4-yl]piperidin-1-yl]ethanone (): This kinase inhibitor (Ki = 33 nM) shares the 4-(trifluoromethyl)pyridin-2-amine core but incorporates a pyrimidine ring and difluoropyrrolidine. The absence of a pyrimidine in the target compound may limit cross-reactivity with kinase targets .
Substituent Variations on the Pyridine Ring
- N-(4-(trifluoromethyl)phenyl)pyridin-2-amine (1d) (): Synthesized via copper-catalyzed N-arylation (89% yield), this analog replaces oxan-4-yl with a 4-CF₃-phenyl group.
5-Fluoro-N-(oxan-4-yl)pyridin-2-amine ():
This analog differs only by a fluorine atom at the pyridine 5-position. Fluorine’s electronegativity could enhance binding affinity in hydrophobic pockets, though this depends on target specificity .
Heterocyclic Core Modifications
- 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine (): Replacing pyridine with pyrimidine introduces additional hydrogen-bonding sites. The thiazole ring enhances π-π interactions but increases molecular weight (350.36 vs.
Physicochemical Properties
- Lipophilicity : The oxan-4-yl group’s ether oxygen may lower logP compared to purely aliphatic substituents (e.g., piperidine), improving aqueous solubility.
- Metabolic Stability : The -CF₃ group and tetrahydropyran ring are both metabolically robust, suggesting favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
